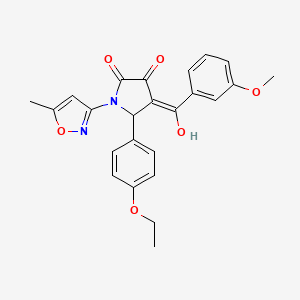

5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Descripción

The compound 5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure features a hydroxyl group at position 3, a 3-methoxybenzoyl moiety at position 4, a 4-ethoxyphenyl group at position 5, and a 5-methylisoxazole ring at position 1. While direct biological data for this compound are unavailable in the provided evidence, structurally related pyrrol-2-one derivatives exhibit activities such as antiestrogenic effects and dihydroorotate dehydrogenase (DHODH) inhibition .

Propiedades

IUPAC Name |

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-31-17-10-8-15(9-11-17)21-20(22(27)16-6-5-7-18(13-16)30-3)23(28)24(29)26(21)19-12-14(2)32-25-19/h5-13,21,27H,4H2,1-3H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPRPJXXVSZOCH-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2C4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2C4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrole ring substituted with various functional groups, which contribute to its biological properties.

Molecular Formula: C23H25N2O4

Molecular Weight: 397.46 g/mol

Research indicates that this compound may exert its biological effects through several pathways:

- Anti-Cancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.

- Anti-Inflammatory Properties : The presence of hydroxyl and methoxy groups in the structure may enhance its ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Effects : The compound's structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

Cytotoxicity Assays

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance, an MTT assay was employed to assess cell viability in human breast cancer (MCF-7) and ovarian cancer (SKOV-3) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis via caspase activation |

| SKOV-3 | 10.0 | Inhibits migration and proliferation |

The results indicate that the compound significantly reduces cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent.

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the effect of the compound on apoptosis.

- Findings : The compound increased the expression of pro-apoptotic markers (BAX) while decreasing anti-apoptotic markers (BCL-2), leading to enhanced apoptosis in MCF-7 cells.

-

Study on SKOV-3 Cells :

- Objective : To investigate anti-migratory properties.

- Findings : Treatment with the compound resulted in a 45% reduction in cell migration after 24 hours, indicating its potential role in preventing metastasis.

Discussion

The biological activity of this compound is promising, particularly in the context of cancer therapy. Its ability to induce apoptosis and inhibit migration suggests it could be developed into a therapeutic agent for treating various malignancies.

Comparación Con Compuestos Similares

Pyrrol-2-one derivatives with diverse substituents have been synthesized and studied. Below is a detailed comparison of the target compound with structurally analogous molecules.

Structural Comparison

The target compound shares its pyrrol-2-one core with several analogs but differs in substituent patterns:

Key Observations :

- Position 1 : The 5-methylisoxazole in the target compound contrasts with alkyl or hydroxyalkyl groups in analogs (e.g., 2-hydroxypropyl in 23). Isoxazole rings may enhance metabolic stability or target binding .

- Position 4 : The 3-methoxybenzoyl group in the target differs from 4-methylbenzoyl (23, 18) or nitro-substituted aryl groups (36). Meta-substitution may alter steric interactions compared to para-substitution.

- Position 5 : The 4-ethoxyphenyl group provides an electron-donating ethoxy substituent, contrasting with trifluoromethoxy (23, electron-withdrawing) or ethyl (18) groups.

Key Observations :

- Low yields (e.g., 5% for 18) suggest challenges in stabilizing intermediates or side reactions during synthesis.

Physicochemical Properties

Key Observations :

- Trifluoromethoxy groups (23) deshield adjacent protons, shifting aromatic signals upfield compared to ethoxy groups.

- The absence of a nitro group in the target compound (vs. 36) may simplify its NMR spectrum by reducing electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.